N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine

Description

Chemical Identity and Fundamental Properties

Nomenclature and Structural Identification

IUPAC and Common Nomenclature

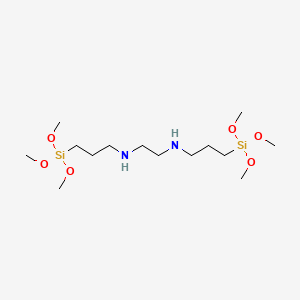

The International Union of Pure and Applied Chemistry designation for this compound is N,N'-bis(3-trimethoxysilylpropyl)ethane-1,2-diamine, which precisely describes its molecular structure and functional group arrangements. This systematic nomenclature reflects the presence of two trimethoxysilyl groups attached to propyl chains, which are in turn connected to the nitrogen atoms of an ethylenediamine backbone. The IUPAC nomenclature follows established conventions for organosilicon compounds, emphasizing the silicon-containing substituents and their positional relationships within the molecular framework.

The most commonly encountered name in commercial and research contexts is N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine, which maintains the essential structural information while using the more familiar ethylenediamine terminology rather than the systematic ethane-1,2-diamine designation. This common nomenclature has gained widespread acceptance in technical literature and commercial documentation due to its clear indication of the compound's bifunctional nature and the presence of both silane and diamine functionalities.

Alternative systematic names include 1,2-Ethanediamine, N,N'-bis[3-(trimethoxysilyl)propyl]-, which represents another valid IUPAC approach that emphasizes the ethanediamine core structure with the silane substituents treated as modifying groups. The molecular structure can also be described using the notation (CH3O)3SiC3H6NHC2H4NHC3H6Si(OCH3)3, which provides a clear chemical formula representation showing the complete connectivity pattern.

CAS Registry and EINECS Numbers

The Chemical Abstracts Service registry number for this compound is 68845-16-9, which serves as the primary international identifier for this specific chemical compound. This CAS number provides unambiguous identification across global chemical databases and regulatory systems, ensuring consistent recognition regardless of nomenclature variations or language differences.

The European Inventory of Existing Commercial Chemical Substances number is 272-453-4, which designates this compound's status within European chemical commerce and regulatory frameworks. This EINECS number confirms the compound's historical presence in European markets prior to the implementation of the Registration, Evaluation, Authorisation and Restriction of Chemicals regulation, providing important regulatory context for its commercial availability and use patterns.

Additional regulatory identifiers include the Unique Ingredient Identifier code 30W02J1HAC, which is used in pharmaceutical and food contact applications where precise chemical identification is required. The DSSTox Substance Identification number DTXSID2044977 provides traceability within the United States Environmental Protection Agency's chemical databases and toxicological assessment systems.

| Identification System | Registry Number | Purpose |

|---|---|---|

| Chemical Abstracts Service | 68845-16-9 | Global chemical identification |

| European Inventory of Existing Commercial Chemical Substances | 272-453-4 | European regulatory designation |

| Unique Ingredient Identifier | 30W02J1HAC | Pharmaceutical and food contact applications |

| DSSTox Substance ID | DTXSID2044977 | Environmental Protection Agency databases |

Properties

IUPAC Name |

N,N'-bis(3-trimethoxysilylpropyl)ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H36N2O6Si2/c1-17-23(18-2,19-3)13-7-9-15-11-12-16-10-8-14-24(20-4,21-5)22-6/h15-16H,7-14H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGIOLNCNORPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCNCCNCCC[Si](OC)(OC)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H36N2O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044977 | |

| Record name | N,N'-Bis[3-(trimethoxysilyl)propyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to light yellow liquid with a mild ammoniacal odor; [Gelest MSDS] | |

| Record name | N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

68845-16-9 | |

| Record name | N1,N2-Bis[3-(trimethoxysilyl)propyl]-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68845-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(3-(trimethoxysilyl)propyl)ethane-1,2-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068845169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N2-bis[3-(trimethoxysilyl)propyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N'-Bis[3-(trimethoxysilyl)propyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-bis[3-(trimethoxysilyl)propyl]ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.848 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-BIS(3-(TRIMETHOXYSILYL)PROPYL)ETHANE-1,2-DIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30W02J1HAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine can be synthesized through the reaction of 3-(trimethoxysilyl)propylamine with ethylenediamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl groups. The process involves heating the reactants in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine involves large-scale batch or continuous processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine undergoes various chemical reactions, including:

Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.

Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Condensation: Catalysts such as acids or bases to promote siloxane bond formation.

Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed:

Hydrolysis: Silanol derivatives.

Condensation: Cross-linked siloxane networks.

Substitution: Substituted amine derivatives.

Scientific Research Applications

Coupling Agent in Composites

N,N'-bis[3-(trimethoxysilyl)propyl]ethylenediamine is widely used as a coupling agent in the formulation of composite materials. It enhances the adhesion between inorganic fillers (such as silica or glass fibers) and organic matrices (like polymers), improving mechanical properties such as tensile strength and impact resistance.

Table 1: Mechanical Properties of Silica-Polymer Composites with N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine

| Composite Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control (no silane) | 25 | 5 |

| With 1% Silane | 35 | 10 |

| With 3% Silane | 45 | 15 |

Adhesives and Sealants

The compound is also utilized in adhesives and sealants due to its ability to promote adhesion to various substrates, including metals, glass, and ceramics. Its effectiveness in enhancing bond strength is attributed to the formation of siloxane bonds upon curing.

Heavy Metal Adsorption

Recent studies have demonstrated the effectiveness of N,N'-bis[3-(trimethoxysilyl)propyl]ethylenediamine-modified silica gels for the adsorption of heavy metals from wastewater. The amine groups facilitate chelation with metal ions, making it a promising material for environmental remediation.

Case Study: Heavy Metal Removal Efficiency

In a study evaluating the adsorption capacity of amine-modified silica for lead ions:

- Initial concentration of lead: 100 mg/L

- Adsorption capacity: 30 mg/g after 24 hours

This indicates a significant potential for application in water treatment technologies.

Construction Industry Uses

N,N'-bis[3-(trimethoxysilyl)propyl]ethylenediamine is employed in construction products, particularly in coatings and surface treatments. It enhances the durability and weather resistance of paints and sealants, making them suitable for outdoor applications.

Table 2: Performance Characteristics of Coatings with this compound

| Coating Type | Water Resistance (hours) | UV Stability Rating |

|---|---|---|

| Control (no silane) | 12 | Moderate |

| With Silane | 48 | High |

Safety and Regulatory Aspects

While N,N'-bis[3-(trimethoxysilyl)propyl]ethylenediamine has numerous beneficial applications, it is classified under various safety regulations due to its potential hazards. It is flammable and can cause skin irritation or sensitization upon contact. Proper handling protocols must be followed to mitigate risks associated with exposure .

Mechanism of Action

The mechanism of action of N,N’-Bis(3-(trimethoxysilyl)propyl)ethylenediamine involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl groups hydrolyze to form silanol groups, which can then condense to form siloxane bonds with other silanol groups or with hydroxyl groups on the surface of substrates. The amino groups can also interact with various functional groups, enhancing the compound’s ability to modify surfaces and interfaces.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine with analogous silane coupling agents, focusing on structural variations, functional performance, and applications.

Structural and Functional Differences

Performance in CO₂ Capture (Dry vs. Moist Conditions)

Data from amine-modified silica adsorbents (Table 1, ):

| Compound | Amine Loading (mmol/g) | CO₂ Adsorption (Dry, mmol/g) | CO₂ Adsorption (Moist, mmol/g) | Amine Efficiency (Dry) |

|---|---|---|---|---|

| TSPED | 1.10 | 0.83 | 0.96 | 0.75 |

| BTEPED | 2.50 | 1.40 | 1.40 | 0.56 |

| APTES | 1.80 | 0.80 | 0.90 | 0.44 |

Key Findings :

- BTEPED outperforms TSPED in CO₂ adsorption due to higher amine loading and ethoxysilyl groups, which preserve mesopore structure during grafting .

- TSPED shows improved efficiency under moisture (0.96 vs. 0.83 mmol/g), as water facilitates carbamate-to-bicarbonate conversion .

- APTES (primary amine only) has lower efficiency, highlighting the advantage of TSPED’s dual amine functionality.

Application-Specific Comparisons

Analytical Chemistry (QuEChERS) :

- TSPED (ATS@MeS) demonstrates superior matrix purification for pork antibiotic analysis compared to OTS@MeS (octadecyltrichlorosilane-modified sponge), achieving 65–113% recovery rates .

- TMPDETA (higher amine density) is preferred for heavy metal chelation but is less effective in hydrophobic interactions .

Capillary Electrophoresis :

- TSPED (EDAS) modifies silica sols to enhance selectivity for aromatic acids via hydrogen bonding and electrostatic interactions, outperforming APS (single amine) in separating structural isomers .

Vulcanization :

Advantages of TSPED :

Biological Activity

N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine (commonly referred to as AEAPTMS) is a silane compound that exhibits significant biological activity due to its unique chemical structure. This article explores its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

This compound is characterized by its ability to form stable bonds with various biomolecules, including proteins and enzymes. The silane groups in its structure allow it to interact covalently with hydroxyl groups on biomolecules, leading to the formation of stable complexes. This property makes AEAPTMS useful in biochemical assays and applications, particularly in modifying the surfaces of materials for enhanced interaction with biological systems.

Cell Signaling and Metabolism

AEAPTMS influences several cellular processes by interacting with cell surface receptors and intracellular proteins. These interactions can alter cell signaling pathways, gene expression, and metabolic activities. For instance, studies indicate that AEAPTMS can enhance cell growth and differentiation at low concentrations while exhibiting cytotoxic effects at higher doses.

Dosage-Dependent Effects

The biological activity of AEAPTMS is dose-dependent:

- Low Doses : Promote beneficial cellular functions such as growth and differentiation.

- High Doses : Induce toxicity, leading to cell death and tissue damage.

3. Molecular Mechanism

The molecular mechanism underlying the activity of this compound involves its ability to covalently bond with biomolecules through its silane groups. This bonding can either inhibit or activate enzymes, modify gene expression, or alter cellular signaling pathways. Its versatile structure allows for interactions with a wide range of biomolecules, making it a valuable tool in biochemical research.

4. Transport and Distribution

AEAPTMS is transported within cells through interactions with specific transporters and binding proteins. These interactions influence the compound's localization within cellular compartments, thereby affecting its biochemical activity. The compound's ability to form stable complexes enhances its distribution and retention within target areas of cells.

5. Toxicological Profile

While AEAPTMS has beneficial applications, it also poses toxicity risks:

- Acute Toxicity : Toxic if swallowed or inhaled; contact with skin can cause irritation .

- Irritation Potential : Moderately irritating to skin and severely irritating to eyes .

- Sensitization : Potential for skin sensitization has been observed in animal studies .

6. Research Applications

This compound has diverse applications across various fields:

| Field | Application |

|---|---|

| Chemistry | Used as a coupling agent to enhance adhesion between organic and inorganic materials |

| Biology | Surface modification of biomaterials to improve biocompatibility |

| Medicine | Utilized in drug delivery systems due to its surface-modifying properties |

| Industry | Applied in coatings, adhesives, and sealants for improved durability and performance |

Cellular Studies

In laboratory settings, AEAPTMS has been used to study its effects on various cell types. For example:

- Study on Fibroblasts : Demonstrated enhanced proliferation when treated with low concentrations of AEAPTMS.

- Toxicity Assessment : High concentrations resulted in significant cell death, emphasizing the need for careful dosage optimization in experimental designs .

Environmental Applications

AEAPTMS has also been explored for environmental applications, such as:

- Heavy Metal Ion Uptake : Modified silica gels using AEAPTMS have shown increased efficiency in adsorbing heavy metal ions from aqueous solutions.

Q & A

Q. What are the standard methods for synthesizing organic-inorganic hybrids using N,N'-Bis(3-(trimethoxysilyl)propyl)ethylenediamine?

The compound is widely used in sol-gel processes to create hybrid materials. A typical protocol involves:

- Hydrolysis and polycondensation : Reacting the silane with water under controlled pH (basic or acidic) to form Si-O-Si networks .

- Inverse water-in-oil polymerization : Used to synthesize monodisperse nanoparticles by adjusting interfacial tension and monomer concentration .

- Hydrothermal synthesis : For applications like fluorescent carbon dots, where the compound acts as a surface modifier .

Q. Which characterization techniques are critical for analyzing the structural and thermal properties of hybrids derived from this compound?

Q. What are the primary applications of this compound in materials science?

- Surface functionalization : Forms amino-terminated self-assembled monolayers (SAMs) for biosensors or fluorescent probes .

- Hybrid materials : Synthesizes talc-like layered silicates for catalysis or CO₂ adsorption .

- Nanoparticle synthesis : Creates polycationic carriers for DNA or electrochemical devices .

Advanced Research Questions

Q. How do synthesis parameters influence the polycondensation degree and crystallinity of talc-like hybrids?

Key parameters include:

- Water content : Higher H₂O ratios increase polycondensation but reduce crystallinity due to rapid hydrolysis .

- Solvent choice : Polar solvents (e.g., ethanol) enhance silane dispersion, while non-polar solvents slow reaction kinetics .

- Base catalysts : NaOH or NH₃ accelerates hydrolysis but may lead to inhomogeneous structures .

Recommendation: Optimize water/solvent ratios using a design-of-experiments (DoE) approach to balance crystallinity and stability.

Q. How can conflicting adsorption efficiency data for CO₂ capture be resolved in studies using this compound?

Discrepancies arise from:

- Adsorption temperature : Optimal CO₂ uptake occurs at 45°C for TMSPEDA-functionalized phyllosilicates, but higher temperatures (>90°C) favor AMPTS-based materials .

- Heating method : Conventional heating often yields higher efficiency than microwave synthesis due to better control of Si-N bond formation .

Methodological resolution: Use temperature-programmed desorption (TPD) to compare kinetic parameters and validate with Avrami’s model for desorption rates .

Q. What strategies mitigate challenges in functionalizing surfaces with amino-terminated SAMs?

Common issues and solutions:

- Physisorption vs. chemisorption : Rinse substrates with ethanol and dichloromethane to remove physisorbed silanes .

- Ambient moisture control : Perform silylation in a dry nitrogen glovebox to prevent premature hydrolysis .

- Substrate pretreatment : Clean quartz or silicon wafers with piranha solution to ensure hydroxyl group availability .

Q. What are the environmental and safety considerations for handling this compound?

- Short-term exposure limits (ESL) : Interim ESL = 50 µg/m³ (health-based) .

- Hazard mitigation : Use closed systems, local exhaust ventilation, and PPE (gloves, goggles) to avoid skin/eye irritation .

- Disposal : Neutralize waste with dilute HCl and comply with TSCA regulations to prevent environmental release .

Q. How can the stability of amine-functionalized hybrids be analyzed under operational conditions?

- Long-term degradation : Use TGA-DSC to track weight loss and exothermic events from amine oxidation .

- Hydrolytic stability : Soak hybrids in aqueous solutions (pH 4–10) and monitor Si-O-Si network integrity via ²⁹Si NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.